
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmacological properties and has been studied extensively in recent years.
Applications De Recherche Scientifique
- Application : Researchers have investigated the cytotoxic effects of 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further study .
- Application : Studies have evaluated its antibacterial and antifungal effects. Researchers have found that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Application : The compound’s structure suggests potential kinase inhibition. Researchers have explored its effects on specific kinases, which could lead to the development of targeted therapies .
- Application : Some studies indicate that 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may have neuroprotective properties. It could potentially mitigate oxidative stress and neuronal damage, making it relevant for neurodegenerative conditions .
- Application : Researchers have investigated the compound’s ability to chelate metal ions. Metal chelators have applications in various fields, including medicine and environmental science .
Anticancer Activity
Antimicrobial Properties
Kinase Inhibition
Neuroprotective Effects
Metal Ion Chelation
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde followed by cyclization and thionation to form the final product.", "Starting Materials": [ "2-aminobenzamide", "2-pyridinecarboxaldehyde", "chlorine gas", "thionating agent (e.g. Lawesson's reagent)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst (e.g. acetic acid) to form the intermediate Schiff base.", "Step 2: Cyclization of the Schiff base by heating with a suitable acid (e.g. hydrochloric acid) to form the quinazolinone ring.", "Step 3: Chlorination of the quinazolinone ring using chlorine gas in the presence of a suitable solvent (e.g. chloroform) to introduce the chlorine atom at the 6-position.", "Step 4: Thionation of the 2-position using a thionating agent (e.g. Lawesson's reagent) to introduce the thioxo group and form the final product." ] } | |
Numéro CAS |
422527-09-1 |
Nom du produit |
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Formule moléculaire |
C14H10ClN3OS |
Poids moléculaire |
303.76 |
Nom IUPAC |
6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) |
Clé InChI |
JBSNLSIKKOSOTN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



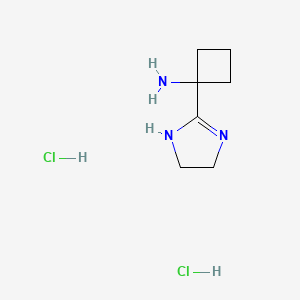
![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)
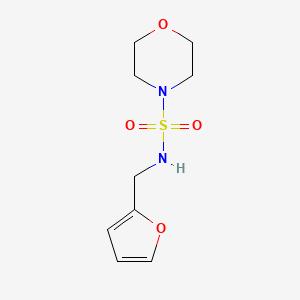
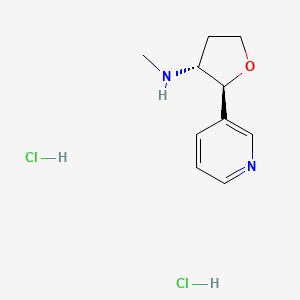
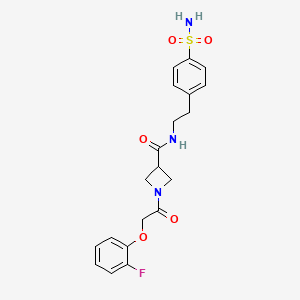
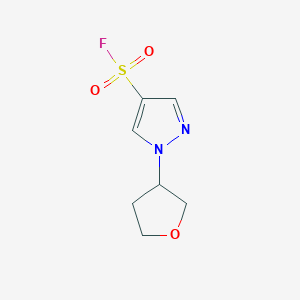
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)




![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)